3-Chloro-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-Chloro-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H5Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Scientific Research Applications
3-Chloro-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazol-4-amine hydrochloride typically involves the chlorination of 1H-pyrazol-4-amine. One common method includes the reaction of 1H-pyrazol-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position of the pyrazole ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-1H-pyrazol-4-amine or 3-thio-1H-pyrazol-4-amine can be formed.
Oxidation Products: Oxidation can yield compounds like 3-chloro-1H-pyrazol-4-one.
Reduction Products: Reduction typically results in the formation of 3-chloro-1H-pyrazol-4-amine
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazol-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and the amine group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-4-amine: Lacks the chlorine atom at the 3-position, resulting in different reactivity and biological activity.
3-Bromo-1H-pyrazol-4-amine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
3-Iodo-1H-pyrazol-4-amine:
Uniqueness
3-Chloro-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of various heterocyclic compounds and for use in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-1H-pyrazol-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDDRARIOLEYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979970 | |
Record name | 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-90-0 | |
Record name | Pyrazole, 4-amino-3-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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